![molecular formula C21H18N6OS2 B3008799 2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺 CAS No. 852143-15-8](/img/structure/B3008799.png)
2-((5-(1H-吲哚-3-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)-N-(6-甲基苯并[d]噻唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6OS2 and its molecular weight is 434.54. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α-Glucosidase Inhibition for Diabetes Treatment
This compound has been identified as a non-competitive inhibitor of α-glucosidase . α-Glucosidase plays a crucial role in carbohydrate digestion and subsequent glucose absorption. Inhibitors of this enzyme are used to treat diabetes by delaying glucose absorption and thus reducing postprandial blood glucose levels. The compound has shown better inhibitory activity than acarbose, a reference drug, making it a promising candidate for the development of new diabetes medications.
Optical and Electroluminescence Properties for OLED Applications
Derivatives of this compound have been studied for their optical, thermal, and electroluminescence properties . These properties are essential for the development of organic light-emitting diodes (OLEDs). The high fluorescence quantum yield and good thermal stability suggest that these derivatives could be excellent candidates for use in OLED displays and lighting systems.
Antiproliferative Activities Against Cancer Cell Lines
The compound’s derivatives have been evaluated for their antiproliferative activities against various cancer cell lines . Some derivatives demonstrated effective activities, indicating potential applications in cancer therapy. The ability to inhibit tubulin polymerization, which is a common target in cancer treatment, further underscores its significance in this field.
Biological Potential in Pharmacology
Indole derivatives, including this compound, possess a wide range of biological activities . They have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This broad spectrum of biological activities makes indole derivatives valuable for pharmacological research and drug development.
Tubulin Polymerization Inhibition
The compound has been designed to inhibit tubulin polymerization . Tubulin is the protein that forms microtubules, which are essential for cell division. Inhibitors of tubulin polymerization are used as chemotherapeutic agents because they can arrest cell division, particularly in rapidly dividing cancer cells.
Fluorophore Development for Bioimaging
Indole derivatives, including this compound, have been used to develop fluorophores . Fluorophores are molecules that can re-emit light upon light excitation. They are widely used in bioimaging to study biological processes in real-time. The compound’s derivatives with high fluorescence quantum yield can be used to create more effective and stable fluorophores for research and medical diagnostics.
属性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6OS2/c1-12-7-8-16-17(9-12)30-20(23-16)24-18(28)11-29-21-26-25-19(27(21)2)14-10-22-15-6-4-3-5-13(14)15/h3-10,22H,11H2,1-2H3,(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTGKSHOZNTGRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)
![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)
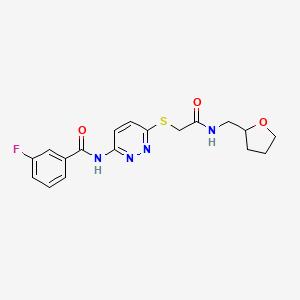
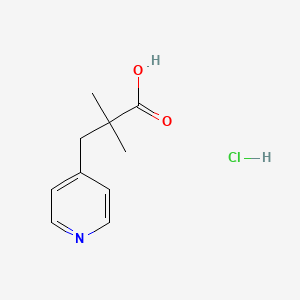
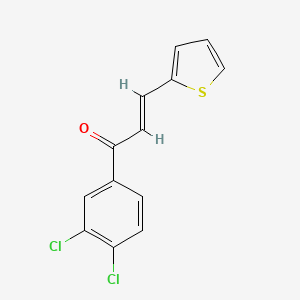
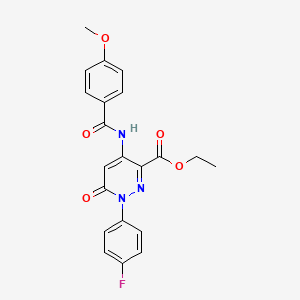
![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)
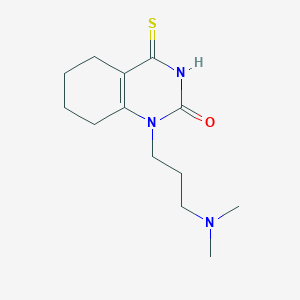
![1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole](/img/structure/B3008731.png)
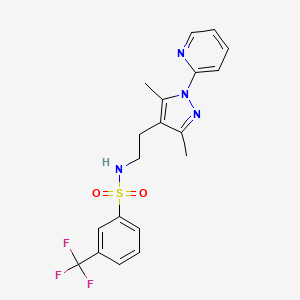
![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
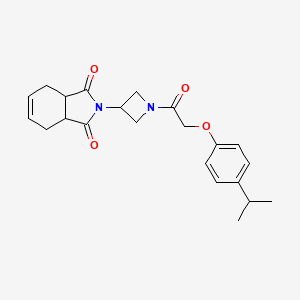
amine](/img/structure/B3008738.png)